molecular formula C6H5Br2NO B151005 (2,6-Dibromopyridin-3-yl)methanol CAS No. 55483-88-0

(2,6-Dibromopyridin-3-yl)methanol

Cat. No. B151005
CAS RN: 55483-88-0
M. Wt: 266.92 g/mol
InChI Key: OQMAYLHEFKJFQN-UHFFFAOYSA-N
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Description

Synthesis and Crystal Structure Analysis

The synthesis of compounds related to "(2,6-Dibromopyridin-3-yl)methanol" involves the reaction of organotin compounds with pyridine derivatives in methanol solutions. For instance, a novel seven-coordinate dimer bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was synthesized by reacting (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid in a 1:1 molar ratio in methanol solution . This process highlights the potential for creating complex structures with methanol as a solvent, which could be relevant for the synthesis of related compounds such as "(2,6-Dibromopyridin-3-yl)methanol".

Molecular Structure Analysis

The molecular structure of synthesized compounds is often determined using techniques such as IR, 1H NMR spectra, and X-ray single crystal diffraction analysis. For example, the crystal structure of the synthesized bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] belongs to the monoclinic space group P21/n, with specific unit cell dimensions and a distorted bipyramidal structure around each tin atom . Similarly, the structure of a new Schiff base compound was determined to be monoclinic with a trans configuration about the C=N double bond, and the benzene and pyridine rings nearly coplanar . These findings provide insights into the structural characteristics that might be expected for "(2,6-Dibromopyridin-3-yl)methanol".

Chemical Reactions Analysis

The reactivity of pyridine derivatives in methanol solutions can lead to the formation of various complexes and compounds. For instance, 2,4,6-Trimethylpyridine forms 1:1 complexes with methanol due to O–H···N bonds . Although not directly related to "(2,6-Dibromopyridin-3-yl)methanol", this demonstrates the potential for hydrogen bonding and complex formation in methanol solutions, which could be relevant for understanding the chemical reactions of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their ability to form hydrogen bonds and aggregate in solution. The volumetric properties of binary mixtures of 2,4,6-Trimethylpyridine with methanol and other solvents were studied, revealing differences in hydrogen bond energy and aggregation ability . These properties are important for understanding the behavior of "(2,6-Dibromopyridin-3-yl)methanol" in various environments.

Case Studies and Biological Activity

While the provided papers do not directly discuss "(2,6-Dibromopyridin-3-yl)methanol", they do mention the biological activity of related compounds. For example, the Schiff base compound synthesized from a methanol solution showed excellent antibacterial activities . This suggests that derivatives of pyridine, potentially including "(2,6-Dibromopyridin-3-yl)methanol", may also exhibit biological activities worth exploring.

Scientific Research Applications

Synthesis of Complex Molecules

(2,6-Dibromopyridin-3-yl)methanol plays a crucial role in the synthesis of complex molecules, serving as a precursor in various chemical reactions. For instance, it has been used in the synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine, a compound that forms complex salts with iron(II), exhibiting interesting spin state behavior. These salts have been investigated for their spin-transition properties, which are significant in materials science for applications like sensors and memory devices (Cook & Halcrow, 2015).

Catalysis

The compound has found applications in catalysis, particularly in the synthesis of mono-arylpyridyl bromides, which are key intermediates in generating bioactive compounds. A study demonstrated the use of a palladacycle catalyst in efficiently synthesizing these intermediates from 3,5-dibromopyridine, highlighting the utility of (2,6-Dibromopyridin-3-yl)methanol derivatives in pharmaceutical synthesis (Zhang et al., 2007).

Photocatalytic Water Reduction

In the realm of renewable energy, derivatives of (2,6-Dibromopyridin-3-yl)methanol have been used in the synthesis of ligands for photocatalytic water reduction. This application is critical for developing sustainable methods to produce hydrogen, a clean energy carrier. Research on complexes formed with these ligands has shown promising catalytic activity in water, marking an important step towards efficient and environmentally friendly hydrogen production technologies (Bachmann et al., 2013).

Material Science

Furthermore, (2,6-Dibromopyridin-3-yl)methanol derivatives have been explored in material science, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of applications, from catalysis to gas storage, due to their unique structural properties. Studies have shown that the coordination chemistry of related ligands with transition metals leads to the formation of structures with significant potential in various applications (Telfer et al., 2008).

Safety And Hazards

The safety information for “(2,6-Dibromopyridin-3-yl)methanol” indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

(2,6-dibromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMAYLHEFKJFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361247
Record name (2,6-dibromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dibromopyridin-3-yl)methanol

CAS RN

55483-88-0
Record name (2,6-dibromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 1.51 g of 2,6-dibromonicotinic acid (Helvetica Chimica Acta, 1976, 59, 229), 0.72 ml of triethylamine and 30 ml of tetrahydrofuran was added 0.57 ml of ethyl chloroformate at 0° C. After stirring at room temperature for 30 minutes, an insoluble matter was filtered. To the filtrate was added 30 ml of tetrahydrofuran, and then 717 mg of sodium borohydride was added thereto. To this mixture was added 13 ml of methanol at 5° C. followed by stirring for 15 minutes. The reaction mixture was diluted with ethyl acetate and then washed with an aqueous solution of saturated ammonium chloride and brine. The organic layer was dried over anhydrous magnesium sulfate and filtered, and the filtrate was concentrated to give the title compound.
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two

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